molecular formula C15H18N2OS B10844071 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol

4-Benzyl-5-(4-piperidyl)isothiazol-3-ol

Cat. No.: B10844071
M. Wt: 274.4 g/mol
InChI Key: VUKNNEXTWWCNCW-UHFFFAOYSA-N
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Description

4-benzyl-5-(4-piperidyl)isothiazol-3-ol is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. It is a derivative of isothiazol-3-ol, featuring a benzyl group at the 4-position and a piperidyl group at the 5-position. This compound has garnered interest due to its potential therapeutic properties and its role as a ligand in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(4-piperidyl)isothiazol-3-ol typically involves the reaction of 4-benzylisothiazol-3-one with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution at the 5-position of the isothiazol-3-one ring .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-benzyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets, such as GABA(A) receptors. The compound acts as a competitive or noncompetitive antagonist, modulating the activity of these receptors and influencing neurotransmission. This modulation can result in various pharmacological effects, including anxiolytic and anticonvulsant activities .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-benzyl-5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C15H18N2OS/c18-15-13(10-11-4-2-1-3-5-11)14(19-17-15)12-6-8-16-9-7-12/h1-5,12,16H,6-10H2,(H,17,18)

InChI Key

VUKNNEXTWWCNCW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=O)NS2)CC3=CC=CC=C3

Origin of Product

United States

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